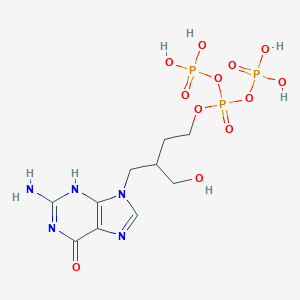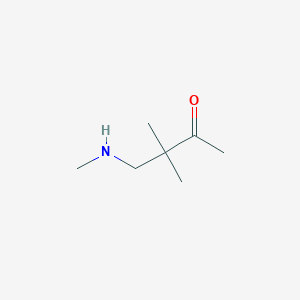
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid, also known as MOC-CA, is a chiral oxirane carboxylic acid that has gained significant attention in the scientific research community. This molecule has been found to possess unique properties that make it a valuable tool for various applications, including drug discovery and synthesis.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. It has been shown to activate carbon dioxide and other electrophiles, leading to the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects:
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid has not been extensively studied for its biochemical and physiological effects. However, it has been found to possess low toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid is its high enantioselectivity, which makes it a valuable tool for the synthesis of chiral molecules. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid is its high cost, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions for the study of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid. One potential area of research is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid and its potential applications in various fields, including drug discovery and synthesis. Finally, the development of new derivatives of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid with improved properties and selectivity is an area of active research.
Méthodes De Synthèse
The synthesis of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. One of the most commonly used methods involves the reaction of an epoxide with carbon dioxide in the presence of a catalyst, such as a tertiary amine. This results in the formation of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid with high enantioselectivity.
Applications De Recherche Scientifique
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid has been extensively studied for its potential applications in drug discovery and synthesis. It has been found to be a useful building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents. Additionally, (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid has been used as a chiral resolving agent for the separation of enantiomers.
Propriétés
Numéro CAS |
119240-65-2 |
|---|---|
Nom du produit |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid |
Formule moléculaire |
C5H6O5 |
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m1/s1 |
Clé InChI |
HOMGCVPJOFSUEQ-PWNYCUMCSA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
SMILES canonique |
COC(=O)C1C(O1)C(=O)O |
Synonymes |
2,3-Oxiranedicarboxylicacid,monomethylester,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















